molecular formula C30H33N3O7 B2476652 N-(3,4-diethoxyphenethyl)-4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1242991-64-5

N-(3,4-diethoxyphenethyl)-4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No. B2476652
M. Wt: 547.608
InChI Key: DLKSYBKTQYBANN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes, including the reaction conditions, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Development of Novel Compounds: Research involves the synthesis of quinazoline derivatives and benzamides that show promise as therapeutic agents. For instance, compounds have been developed for their antitumor, antimicrobial, and receptor antagonistic properties. This includes the exploration of structure-activity relationships (SARs) to enhance the efficacy and specificity of these compounds for potential use in cancer therapy and infection control (Harada et al., 1995), (Habib et al., 2013).

Chemical Synthesis and Material Science Applications

  • Chemical Synthesis Techniques: Studies include the development of novel synthetic routes for complex molecules, demonstrating the versatility and potential of these compounds in organic chemistry. This could involve the creation of new materials or chemical entities with specific physical or chemical properties for use in various industrial applications (Gromachevskaya et al., 2017), (Balakit et al., 2015).

Drug Discovery and Pharmacological Applications

  • Receptor Binding Studies: Some compounds within this chemical class are investigated for their binding affinity to biological receptors, which is crucial for drug development. This includes identifying potential candidates for imaging the sigma-2 receptor status of solid tumors with positron emission tomography (PET), suggesting applications in diagnostic imaging and targeted therapy (Tu et al., 2007).

Environmental and Ecotoxicological Applications

  • Ecotoxicological Evaluations: Some research focuses on the environmental impact and ecotoxicology of chemical compounds, assessing their effects on non-target soil organisms. This is vital for understanding the environmental safety and potential risks associated with the use of these chemicals (Idinger et al., 2006).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, its flammability, and any precautions that need to be taken when handling it.


Future Directions

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properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O7/c1-5-39-24-12-9-19(15-27(24)40-6-2)13-14-31-28(34)21-10-7-20(8-11-21)18-33-29(35)22-16-25(37-3)26(38-4)17-23(22)32-30(33)36/h7-12,15-17H,5-6,13-14,18H2,1-4H3,(H,31,34)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKSYBKTQYBANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC(=C(C=C4NC3=O)OC)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-diethoxyphenethyl)-4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

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